An In-Depth Technical Guide to (E)-2-Phenylbut-2-enoic Acid for Advanced Research
An In-Depth Technical Guide to (E)-2-Phenylbut-2-enoic Acid for Advanced Research
Foreword: Unveiling the Potential of a Versatile Cinnamic Acid Analogue
To the dedicated researchers, chemists, and pioneers in drug development, this guide serves as a comprehensive technical resource on (E)-2-phenylbut-2-enoic acid. This compound, a substituted analogue of cinnamic acid, represents a molecule of significant interest at the intersection of synthetic chemistry and pharmacology. Its α,β-unsaturated carboxylic acid motif, coupled with the stereospecificity of the (E)-isomer, offers a unique scaffold for probing biological systems and constructing complex molecular architectures. This document moves beyond a simple recitation of facts, providing a detailed exploration of its chemical identity, practical synthesis methodologies, and burgeoning therapeutic potential, grounded in established scientific principles and supported by citable evidence. Our objective is to empower your research endeavors by furnishing a reliable and in-depth understanding of this promising chemical entity.
Molecular Structure and Chemical Identity
(E)-2-Phenylbut-2-enoic acid, systematically named (2E)-2-phenylbut-2-enoic acid, is an organic compound belonging to the class of α,β-unsaturated carboxylic acids. Its structure is characterized by a butenoic acid backbone with a phenyl group substituent at the C2 position and a methyl group at the C3 position, creating a tetrasubstituted double bond.
The "(E)" designation in its name is crucial, denoting the stereochemical configuration where the highest priority substituents on each carbon of the double bond are on opposite sides. According to Cahn-Ingold-Prelog (CIP) priority rules, the phenyl group on C2 and the methyl group on C3 are the higher priority groups, and their trans-orientation defines the (E)-isomer. This specific geometry imparts planarity to the core structure, influencing its crystal packing, solubility, and interactions with biological targets.[1]
Key Identifiers:
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Molecular Formula: C₁₀H₁₀O₂
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Molecular Weight: 162.18 g/mol [2]
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Canonical SMILES: C/C=C(\C(=O)O)/C1=CC=CC=C1[2]
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InChIKey: UBJNPHAYKBNFOC-XNWCZRBMSA-N[2]
Below is a diagram illustrating the chemical structure of (E)-2-phenylbut-2-enoic acid.
Caption: Chemical structure of (E)-2-phenylbut-2-enoic acid.
Physicochemical Properties
The physicochemical properties of (E)-2-phenylbut-2-enoic acid are fundamental to its handling, formulation, and behavior in both chemical and biological systems. While comprehensive experimental data is not widely published, a combination of computed data and empirical knowledge of similar structures provides a reliable profile.
| Property | Value | Source |
| Physical State | Solid (predicted) | |
| Boiling Point | 279.6 °C at 760 mmHg (Computed) | [3] |
| Density | 1.119 g/cm³ (Computed) | [3] |
| pKa (Acidity) | ~3-4 (Predicted) | [1] |
| LogP (Octanol-Water) | 2.17 (Computed) | [3] |
| Solubility | Sparingly soluble in water; Soluble in alcohols, ethers, and other organic solvents (Predicted) | [1] |
The acidity of the carboxylic acid group (pKa ~3-4) is a key feature, indicating that the compound will be predominantly ionized at physiological pH.[1] This has significant implications for its absorption, distribution, metabolism, and excretion (ADME) profile in drug development. The predicted LogP value suggests a moderate lipophilicity, allowing for potential membrane permeability.
Synthesis and Purification
The synthesis of (E)-2-phenylbut-2-enoic acid can be approached through several established named reactions for the formation of α,β-unsaturated carboxylic acids. The choice of method often depends on the availability of starting materials, desired scale, and stereochemical control. The Knoevenagel-Doebner and Perkin reactions are two of the most relevant and reliable methods.
Knoevenagel-Doebner Condensation: A Preferred Route
The Knoevenagel-Doebner condensation is a highly effective method for synthesizing α,β-unsaturated carboxylic acids. This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, such as malonic acid, in the presence of a basic catalyst, typically pyridine and a catalytic amount of piperidine. The reaction proceeds via a Knoevenagel condensation followed by in-situ decarboxylation.
For the synthesis of (E)-2-phenylbut-2-enoic acid, the logical precursors are phenylacetic acid and acetaldehyde. However, a more direct and commonly employed variation for this specific substitution pattern involves the condensation of an appropriate aldehyde with a substituted malonic acid derivative, or a related active methylene compound, followed by hydrolysis and decarboxylation.
Caption: Knoevenagel-Doebner Synthesis Workflow.
Experimental Protocol: Knoevenagel-Doebner Synthesis
This protocol is a representative procedure based on the principles of the Knoevenagel-Doebner reaction and may require optimization.
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine phenylacetic acid (1 equivalent) and malonic acid (1.2 equivalents).
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Solvent and Catalyst Addition: Add pyridine to dissolve the solids, followed by the addition of a catalytic amount of piperidine (0.1 equivalents).
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Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Work-up: After completion, cool the reaction mixture to room temperature and pour it into a mixture of crushed ice and concentrated hydrochloric acid to neutralize the pyridine and precipitate the product.
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Isolation: Collect the crude solid product by vacuum filtration and wash with cold water.
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Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to yield pure (E)-2-phenylbut-2-enoic acid.
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Characterization: Confirm the identity and purity of the product using melting point analysis, NMR, and IR spectroscopy.
Perkin Reaction: An Alternative Approach
The Perkin reaction offers an alternative route, involving the condensation of an aromatic aldehyde with an acid anhydride in the presence of the alkali salt of the acid.[4] For the target molecule, this would involve reacting benzaldehyde with propanoic anhydride in the presence of sodium propanoate.
Caption: Perkin Reaction Synthesis Workflow.
Spectroscopic Characterization
Thorough spectroscopic analysis is essential for the unambiguous identification and quality control of (E)-2-phenylbut-2-enoic acid. The following data represents expected spectral characteristics based on the compound's structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the vinylic proton, and the methyl protons.
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Aromatic Protons (C₆H₅): A multiplet in the range of δ 7.2-7.5 ppm.
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Vinylic Proton (=CH): A quartet in the downfield region, likely around δ 7.0-7.5 ppm, due to coupling with the methyl protons.
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Methyl Protons (CH₃): A doublet around δ 2.0-2.5 ppm, coupled to the vinylic proton.
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Carboxylic Acid Proton (COOH): A broad singlet, typically in the region of δ 10-12 ppm, which is exchangeable with D₂O.
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¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework.
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Carbonyl Carbon (C=O): A signal in the range of δ 165-175 ppm.
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Alkene Carbons (C=C): Two signals in the vinylic region (δ 120-150 ppm).
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Aromatic Carbons (C₆H₅): Multiple signals in the aromatic region (δ 125-140 ppm).
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Methyl Carbon (CH₃): A signal in the aliphatic region, typically around δ 15-25 ppm.
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Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.
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O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹.
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C=O Stretch (Carboxylic Acid): A strong, sharp band around 1680-1710 cm⁻¹, characteristic of a conjugated carboxylic acid.
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C=C Stretch (Alkene): A medium intensity band around 1620-1640 cm⁻¹.
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C-H Stretch (Aromatic and Vinylic): Bands above 3000 cm⁻¹.
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C-H Stretch (Aliphatic): Bands just below 3000 cm⁻¹.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) would likely show a prominent molecular ion peak (M⁺) at m/z = 162. Key fragmentation patterns would include the loss of the carboxylic acid group (-COOH, 45 Da) and potentially fragmentation of the butenoic acid chain.
Chemical Reactivity and Mechanistic Insights
The reactivity of (E)-2-phenylbut-2-enoic acid is dominated by the interplay between the carboxylic acid, the phenyl ring, and the α,β-unsaturated system.
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Reactions of the Carboxylic Acid: The carboxylic acid group can undergo standard transformations such as esterification, amidation, and reduction to the corresponding alcohol.
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Electrophilic Aromatic Substitution: The phenyl ring can be functionalized via electrophilic aromatic substitution reactions, although the electron-withdrawing nature of the butenoic acid moiety will direct substitution to the meta position.
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Reactions of the Alkene: The conjugated double bond is susceptible to both electrophilic addition and nucleophilic conjugate (Michael) addition. The electron-withdrawing effect of the carboxyl group polarizes the double bond, making the β-carbon electrophilic and prone to attack by nucleophiles.
Potential Applications in Drug Discovery and Development
Cinnamic acid and its derivatives have garnered significant attention for their diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties.[5] (E)-2-phenylbut-2-enoic acid, as a structural analogue, is a promising candidate for investigation in these therapeutic areas.
Anti-inflammatory Potential
Derivatives of phenylbutenoic acid have shown potential as anti-inflammatory agents, possibly through the inhibition of enzymes involved in inflammatory pathways.[1] The α,β-unsaturated carbonyl moiety can act as a Michael acceptor, potentially forming covalent bonds with nucleophilic residues (such as cysteine) in the active sites of inflammatory enzymes like cyclooxygenases (COX).
Anticancer Activity
The structural features of (E)-2-phenylbut-2-enoic acid are also of interest in the context of anticancer drug design. Many α,β-unsaturated carbonyl compounds exhibit cytotoxic activity by inducing apoptosis in cancer cells. This is often attributed to their ability to modulate signaling pathways related to cell survival and proliferation.[1]
Conclusion and Future Directions
(E)-2-Phenylbut-2-enoic acid is a molecule with a rich chemical profile and significant, yet largely untapped, potential in medicinal chemistry. Its well-defined stereochemistry and versatile reactivity make it an attractive scaffold for the synthesis of novel bioactive compounds. Future research should focus on the systematic evaluation of its biological activities, elucidation of its mechanisms of action, and the development of optimized synthetic protocols. This guide provides a solid foundation for researchers to embark on such investigations, with the hope of unlocking the full therapeutic potential of this intriguing compound.
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